molecular formula C6H7ClO4S B7944631 2-Chlorobenzenesulfonic acid;hydrate

2-Chlorobenzenesulfonic acid;hydrate

Cat. No.: B7944631
M. Wt: 210.64 g/mol
InChI Key: MZTDDNDMKBNLGE-UHFFFAOYSA-N
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Description

2-Chlorobenzenesulfonic acid hydrate (CAS: 27886-58-4) is a sulfonic acid derivative with the molecular formula C₆H₅ClO₃S·H₂O and a molecular weight of 210.64 g/mol (anhydrous: 192.62 g/mol). It is characterized by a chlorine substituent at the ortho position of the benzene ring and a sulfonic acid group (-SO₃H) at the para position. The hydrate form enhances its stability and solubility in aqueous systems, making it suitable for applications in organic synthesis, catalysis, and industrial processes such as electroplating . Storage conditions typically recommend 2–8°C to maintain stability .

Properties

IUPAC Name

2-chlorobenzenesulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3S.H2O/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTDDNDMKBNLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)O)Cl.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Catalytic Performance in Acid-Driven Reactions
Catalyst Reaction Type Conversion Efficiency Selectivity
2-Chlorobenzenesulfonic acid hydrate Esterification 85–90% >95%
[(BDI)MgH]₂ Alkene Hydrosilylation 95% (anti-Markovnikov) 100%

Preparation Methods

Oleum-Mediated Sulfonation

The reaction employs oleum with 20–100% free SO₃, typically at elevated temperatures (90–120°C). Key steps include:

  • Reagent Setup : Oleum is introduced into a reaction vessel, followed by gradual addition of 4-chlorobenzaldehyde.

  • Reaction Conditions :

    • Temperature: 90–120°C

    • Molar Ratio: 1.2–2.0 mol SO₃ per mole of aldehyde.

    • Duration: 1–12 hours, depending on SO₃ concentration.

Post-reaction, the mixture is quenched with ice or water, precipitating the sulfonic acid. For 2-chlorobenzenesulfonic acid hydrate, analogous protocols likely replace the aldehyde with chlorobenzene, though specific data remain proprietary.

Table 1: Sulfonation Parameters and Yields (Adapted from EP0038999B1)

ParameterExample 1Example 2
Oleum SO₃ Concentration25%35%
Reaction Temperature90°C110°C
Reaction Time4 hours2 hours
Yield79.5%78%

Isolation and Hydration

Isolation of the sulfonic acid hydrate involves precise control of sulfuric acid concentration during hydrolysis. The patent specifies adjusting the post-reaction mixture to 40–60% sulfuric acid by weight to precipitate the free sulfonic acid. Subsequent neutralization with bases (e.g., NaOH, K₂CO₃) yields salts with purities exceeding 89%. Hydration likely occurs during aqueous workup, as the compound crystallizes with water molecules.

Neutralization and Salt Formation

  • Sodium Salt Synthesis :

    • The free acid is neutralized with 45% NaOH at 35°C.

    • The sodium salt precipitates and is filtered, achieving 73.6–75.6% purity.

  • Potassium and Ammonium Salts : Similar protocols apply, though yields vary with base solubility.

Comparative Analysis with Historical Methods

Prior methods (e.g., DE-OS 19 23 267) used milder sulfonation conditions (5% oleum, 90°C) but required stoichiometric SO₃ and prolonged reaction times (7+ hours). The modern approach in EP0038999B1 reduces reaction times by 50–90% and improves yields by 5–10% through optimized SO₃ ratios and temperature control.

Industrial-Scale Considerations

Solvent and Reagent Efficiency

  • Oleum Reuse : Residual sulfuric acid from one batch can serve as the solvent for subsequent reactions, minimizing waste.

  • Temperature Gradients : Gradual heating prevents side reactions (e.g., over-sulfonation), critical for maintaining regioselectivity in 2-chlorobenzenesulfonic acid synthesis.

Challenges and Optimization Opportunities

  • Byproduct Formation :

    • Sulfur dioxide (SO₂) emission during quenching requires scrubbing systems.

    • Trace sulfuric acid in the final product necessitates repeated crystallizations.

  • Scale-Up Limitations :

    • Exothermic sulfonation demands robust cooling infrastructure.

    • Batch variability in hydration states complicates stoichiometric calculations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chlorobenzenesulfonic acid hydrate, and how can its purity be validated?

  • Methodology : The compound is synthesized via sulfonation of chlorobenzene using chlorosulfonic acid or sulfuric acid under controlled conditions. For isomer-specific synthesis (e.g., avoiding 3- or 4-chloro byproducts), sulfuric acid-mediated isomerization of 2-chlorobenzenesulfonic acid at 190°C achieves 97% conversion to the 4-isomer after 3 hours .
  • Validation : Purity is confirmed via ¹H NMR to quantify isomer ratios (e.g., 2- vs. 4-chloro derivatives) and HPLC for separation of sulfonic acid byproducts .

Q. How can researchers characterize the structural and physicochemical properties of 2-chlorobenzenesulfonic acid hydrate?

  • Techniques :

  • X-ray crystallography or FT-IR to confirm sulfonic acid group (-SO₃H) and hydration state.
  • Thermogravimetric analysis (TGA) to assess thermal stability and dehydration kinetics.
  • Titration to quantify acid strength (pKa ~ -2 to -3 typical for sulfonic acids).

Q. What are the key reactions involving 2-chlorobenzenesulfonic acid hydrate in organic synthesis?

  • Reactions :

  • Sulfone formation : React with chlorobenzene to synthesize dichlorodiphenyl sulfones, though 2,4′- and 3,4′-isomers are common byproducts requiring chromatographic purification .
  • Substitution : The chlorine atom can be replaced via nucleophilic aromatic substitution using amines or alkoxides under basic conditions .

Advanced Research Questions

Q. How can researchers address isomerization challenges during the synthesis of 4,4′-dichlorodiphenyl sulfone from 2-chlorobenzenesulfonic acid hydrate?

  • Methodology :

  • Isomer enrichment : Heat 2-chlorobenzenesulfonic acid with 85% sulfuric acid at 190°C for 3 hours to convert >95% to 4-chlorobenzenesulfonic acid, minimizing undesired isomers in downstream reactions .
  • Byproduct removal : Use recrystallization or column chromatography to isolate 4,4′-dichlorodiphenyl sulfone from 2,4′- and 3,4′-isomers .
    • Data :
Reaction Time (h)2-CBSA (%)4-CBSA (%)
01000
0.55545
3397

Q. What analytical strategies resolve contradictions in reaction outcomes when 2-chlorobenzenesulfonic acid hydrate is used as a precursor?

  • Approach :

  • Mechanistic studies : Use isotopic labeling (e.g., ³⁶Cl) to track chlorine migration during isomerization.
  • Kinetic modeling : Monitor reaction progress via in situ NMR to identify rate-limiting steps (e.g., acid-catalyzed sulfonic group rearrangement) .
    • Troubleshooting : Discrepancies in product ratios often arise from incomplete isomerization or competing side reactions (e.g., sulfonic acid decomposition at >200°C).

Q. How can researchers optimize reaction conditions to minimize byproducts in sulfone synthesis?

  • Parameters :

  • Temperature : Maintain <200°C to prevent decomposition of sulfonic acid intermediates.
  • Catalyst : Use excess sulfuric acid (≥3 equivalents) to drive isomerization equilibrium toward 4-chlorobenzenesulfonic acid .
  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance solubility of sulfonic acids, improving reaction homogeneity .

Q. What advanced spectroscopic methods are critical for analyzing 2-chlorobenzenesulfonic acid hydrate in complex mixtures?

  • Techniques :

  • 2D NMR (HSQC, HMBC) to assign proton-carbon correlations in sulfonic acid derivatives.
  • High-resolution mass spectrometry (HRMS) to confirm molecular ions and hydration states.
  • Raman spectroscopy to detect sulfonate vibrational modes (~1150 cm⁻¹) in aqueous solutions.

Methodological and Safety Considerations

Q. What safety protocols are essential when handling 2-chlorobenzenesulfonic acid hydrate?

  • Hazards : Corrosive (sulfonic acid group), potential skin/eye irritant.
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and neutralize waste with bicarbonate before disposal .

Q. How should researchers manage environmental risks associated with chlorinated sulfonic acid waste?

  • Waste treatment :

  • Neutralization : Adjust pH to 6–8 using NaOH or CaCO₃ to precipitate sulfonate salts.
  • Degradation : Advanced oxidation processes (e.g., Fenton’s reagent) break down aromatic chlorinated compounds .

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